molecular formula C14H18FN3O2 B6451233 3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide CAS No. 2549036-22-6

3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B6451233
CAS No.: 2549036-22-6
M. Wt: 279.31 g/mol
InChI Key: QXTASDRHHPGSIL-UHFFFAOYSA-N
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Description

The compound "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" is a synthetic chemical characterized by its diverse functional groups. These groups enable a variety of interactions and reactions, making the compound valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" typically involves several key steps:

  • N-Alkylation: Starting with pyrrolidine, the first step involves N-alkylation using propenyl bromide in the presence of a base like potassium carbonate.

  • Oxidation: The resulting N-alkylated pyrrolidine is then reacted with 5-fluoropyridin-2-yl methanol under oxidation conditions facilitated by an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Carboxamidation: The final step involves carboxamidation using carboxylic acid derivatives and dehydrating agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the target compound.

Industrial Production Methods

In industrial settings, these reactions are scaled up using batch or continuous flow techniques. Catalysts and optimized temperature and pressure conditions are applied to enhance yield and efficiency. Solvent systems, such as acetonitrile or dichloromethane, may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized, typically using agents like hydrogen peroxide or peroxyacids, to form oxidative derivatives.

  • Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert certain functional groups within the compound.

  • Substitution: The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Pyridinium chlorochromate (PCC), hydrogen peroxide, peroxyacids.

  • Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Reactions in polar aprotic solvents like DMSO or DMF, with catalysts such as palladium or copper.

Major Products Formed

  • Oxidative Products: Include derivatives where the pyrrolidine or pyridine ring has been oxidized.

  • Reductive Products: Include partially or fully reduced forms of the compound.

  • Substitution Products: Include derivatives where one or more positions on the pyridine ring have been substituted with different groups.

Scientific Research Applications

"3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" finds application in several fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

  • Biology: Acts as a tool for studying cellular processes and protein interactions given its potential bioactivity.

  • Medicine: Explored for its therapeutic potential in drug discovery and development, particularly for targeting neurological pathways.

  • Industry: Used in the development of advanced materials and fine chemicals.

Mechanism of Action

The compound exerts its effects through several molecular pathways:

  • Molecular Targets: Interacts with specific receptors or enzymes, depending on its structure. In neurological applications, it may target neurotransmitter receptors or enzymes involved in signal transduction.

  • Pathways Involved: Modulates signaling pathways that influence cellular functions, potentially altering gene expression, protein function, or metabolic processes.

Comparison with Similar Compounds

"3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" stands out for its unique combination of functional groups:

  • Similar Compounds: Other compounds with pyrrolidine or pyridine structures, such as "N-alkylpyrrolidines" or "fluoropyridine derivatives".

  • Uniqueness: Its combination of a fluoropyridine moiety with a pyrrolidine backbone and a carboxamide group provides distinctive chemical properties and reactivity.

That's quite a synthesis! Any other scientific mysteries you’d like unraveled?

Properties

IUPAC Name

3-[(5-fluoropyridin-2-yl)oxymethyl]-N-prop-2-enylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-6-16-14(19)18-7-5-11(9-18)10-20-13-4-3-12(15)8-17-13/h2-4,8,11H,1,5-7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTASDRHHPGSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(C1)COC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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